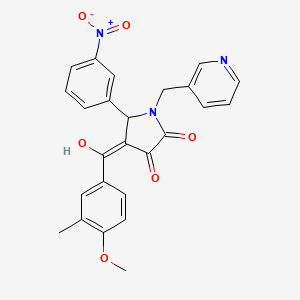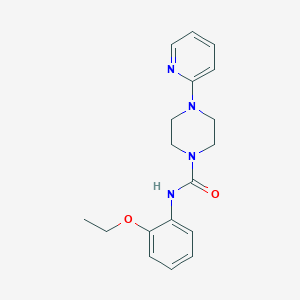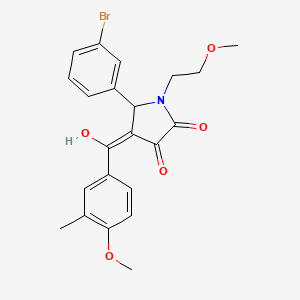![molecular formula C18H25NO2 B5324135 8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane, also known as OPB-9195, is a chemical compound that has been the subject of many scientific studies due to its potential therapeutic applications. OPB-9195 is a spirocyclic compound that belongs to the class of azaspiro compounds, which have been shown to have various biological activities.
作用机制
The mechanism of action of 8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition by this compound may contribute to its anti-cancer activity. Topoisomerases are enzymes that are involved in the replication and transcription of DNA, and their inhibition by this compound may also contribute to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells by activating the apoptotic pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory activity, which may contribute to its therapeutic potential in various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane in lab experiments is its potent anti-cancer activity against various types of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane. One area of research is the development of new cancer therapies based on this compound. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, and further research is needed to determine its potential as a cancer treatment in humans. Another area of research is the elucidation of the mechanism of action of this compound. While studies have suggested that this compound works by inhibiting the activity of certain enzymes, further research is needed to fully understand its mechanism of action. Finally, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
合成方法
The synthesis of 8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane has been described in several studies. One of the most common methods involves the reaction of 4-propylbenzoyl chloride with 1-oxa-8-azaspiro[4.5]decane in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane. The reaction yields this compound as a white solid, which can be purified by recrystallization.
科学研究应用
8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has been shown to induce cell death in cancer cells by activating the apoptotic pathway.
属性
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-8-yl-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-4-15-5-7-16(8-6-15)17(20)19-12-10-18(11-13-19)9-3-14-21-18/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEOUBIKTMJILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC3(CCCO3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5324076.png)
![[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenyl](4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5324081.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5324093.png)


![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5324105.png)
![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)

![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5324139.png)